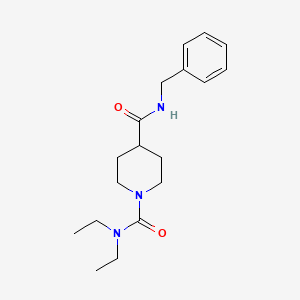![molecular formula C18H23NO B5401040 N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as DMBCN, is a synthetic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide binds to sigma-1 receptors, which are located in various tissues, including the brain, heart, and lungs. Sigma-1 receptors are involved in various physiological processes, including pain, mood, and cognition. N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to modulate the activity of these receptors, leading to changes in cellular signaling, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine and glutamate, in the brain. It has also been shown to increase the expression of various genes involved in cellular signaling and protein synthesis. In addition, N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific modulation of these receptors. It is also relatively stable and easy to synthesize. However, N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. In addition, its effects on sigma-1 receptors may be influenced by other factors, such as the presence of other ligands.
将来の方向性
For the study of N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide include the development of more potent and selective sigma-1 receptor agonists and the study of its potential applications in the treatment of neurodegenerative diseases.
合成法
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig amination reaction. The Stille coupling reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and triphenylphosphine. The Suzuki-Miyaura coupling reaction involves the reaction of 3,4-dimethylphenylboronic acid with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and potassium carbonate. The Buchwald-Hartwig amination reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxamide, followed by the addition of palladium catalyst and tri-tert-butylphosphine.
科学的研究の応用
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes, including pain, mood, and cognition. N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been used as a tool to study the role of sigma-1 receptors in these processes. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2Z)-N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12-9-10-14(11-13(12)2)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h5,7,9-11,15-17H,3-4,6,8H2,1-2H3,(H,19,20)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBGWYPDYQRNEJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2C=CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2/C=C\CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide](/img/structure/B5400966.png)

![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)